(3-(2,2,2-Trichloroacetamido)phenyl)boronic acid

Vue d'ensemble

Description

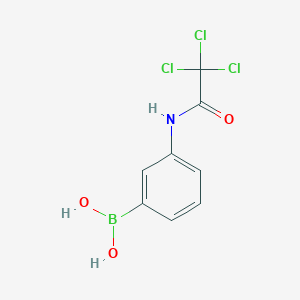

(3-(2,2,2-Trichloroacetamido)phenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a trichloroacetamido group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid typically involves the following steps:

-

Formation of the Trichloroacetamido Intermediate: : The initial step involves the reaction of aniline with trichloroacetyl chloride to form 3-(2,2,2-trichloroacetamido)aniline. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

C6H5NH2+Cl3CCOCl→C6H4(NHCOCCl3)+HCl

-

Borylation: : The next step involves the borylation of the trichloroacetamido intermediate. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the trichloroacetamido intermediate reacts with a boronic acid derivative in the presence of a palladium catalyst and a base.

C6H4(NHCOCCl3)+B(OH)2R→C6H4(NHCOCCl3)B(OH)2+R

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation: : (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid can undergo oxidation reactions, typically forming phenol derivatives.

-

Reduction: : Reduction of the trichloroacetamido group can lead to the formation of amine derivatives.

-

Substitution: : The boronic acid group can participate in various substitution reactions, including Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are typically used in Suzuki-Miyaura coupling reactions.

Major Products

Oxidation: Phenol derivatives.

Reduction: Amine derivatives.

Substitution: Various biaryl compounds depending on the halide used in the coupling reaction.

Applications De Recherche Scientifique

Anticancer Activity

Boronic acids, including (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid, have been investigated for their potential as anticancer agents. Research indicates that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. For instance, studies have shown that certain boronic acids can induce apoptosis in cancer cells by disrupting protein degradation pathways .

Antibacterial Properties

Recent findings suggest that boronic acids can act as inhibitors of bacterial enzymes, particularly β-lactamases. This action enhances the efficacy of β-lactam antibiotics against resistant strains of bacteria. The structure-activity relationship (SAR) studies indicate that modifications in the boronic acid moiety can significantly influence antibacterial activity .

Drug Delivery Systems

The incorporation of this compound into drug delivery systems has been explored to enhance bioavailability and targeted delivery. For example, functionalizing nanoparticles with boronic acids can improve their interaction with sialic acids on cell surfaces, facilitating prolonged drug retention and uptake .

Boronate-Functionalized Nanoparticles for Wound Healing

A study investigated the use of phenyl boronic acid-functionalized quercetin nanoparticles in diabetic wound healing models. The results demonstrated enhanced antioxidant and antibacterial properties compared to non-functionalized quercetin, indicating a promising application for this compound in improving wound healing outcomes .

Mucoadhesive Drug Carriers

Research has shown that boronic acid derivatives can be used to create mucoadhesive drug delivery systems that improve the therapeutic efficacy of ocular treatments. By forming complexes with mucins in the eye, these systems can extend the residence time of drugs on the corneal surface .

Data Tables

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Anticancer | Proteasome inhibition | Induces apoptosis in cancer cells |

| Antibacterial | Inhibition of β-lactamases | Enhances efficacy of β-lactam antibiotics |

| Drug Delivery | Functionalized nanoparticles | Improved drug retention and uptake |

| Wound Healing | Quercetin nanoparticles | Enhanced antioxidant and antibacterial properties |

| Mucoadhesive Systems | Ocular drug delivery | Prolonged retention time on corneal surface |

Mécanisme D'action

The mechanism by which (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid exerts its effects involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of sensors and drug molecules that target specific biological pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic acid: Lacks the trichloroacetamido group, making it less reactive in certain applications.

(4-(2,2,2-Trichloroacetamido)phenyl)boronic acid: Similar structure but with the trichloroacetamido group in a different position, which can affect its reactivity and binding properties.

(3-(2,2,2-Trichloroacetamido)phenyl)boronic ester: An ester derivative that can be more stable under certain conditions.

Uniqueness

(3-(2,2,2-Trichloroacetamido)phenyl)boronic acid is unique due to the presence of both the boronic acid and trichloroacetamido groups, which confer distinct reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds.

Activité Biologique

(3-(2,2,2-Trichloroacetamido)phenyl)boronic acid is a compound belonging to the class of boronic acids, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound's structure features a phenyl ring substituted with a trichloroacetamido group and a boronic acid moiety. The presence of the boronic acid group is crucial for its biological interactions, particularly in binding to diols and influencing various biochemical pathways.

Antimicrobial Activity

Boronic acids have been shown to exhibit significant antimicrobial properties. Specifically, studies indicate that certain phenylboronic acids can inhibit the activity of beta-lactamases, enzymes produced by bacteria that confer resistance to beta-lactam antibiotics.

- Case Study : A study involving phenylboronic acid derivatives demonstrated their ability to protect beta-lactam antibiotics from hydrolysis by class A and C beta-lactamases. The derivatives exhibited low micromolar inhibitory concentrations against Klebsiella pneumoniae strains expressing KPC-2 and Pseudomonas aeruginosa overexpressing AmpC .

| Compound | Target Enzyme | FICI Value |

|---|---|---|

| Compound 2 | KPC-2 | <0.5 |

| Compound 3 | AmpC | ~0.5 |

This suggests that this compound may possess similar properties due to its structural similarities with other effective derivatives.

Anticancer Activity

Research has highlighted the potential of boronic acids as anticancer agents. They can induce apoptosis in cancer cells through various mechanisms, including the inhibition of proteasome activity.

- Case Study : In vivo studies on nitrogen mustard prodrugs derived from phenylboronic acids showed significant tumor suppression in triple-negative breast cancer (TNBC) models. These compounds demonstrated a reduction in tumor size without affecting normal tissues, indicating a selective cytotoxicity towards cancer cells .

| Prodrug | Tumor Type | Inhibition Rate |

|---|---|---|

| 1 | TNBC | >90% |

| 2 | TNBC | >90% |

The findings suggest that this compound could be further explored as a potential anticancer agent.

Enzyme Inhibition

Boronic acids are recognized for their ability to inhibit various enzymes. The mechanism often involves the formation of covalent bonds with serine residues in the active sites of enzymes.

- Enzyme Activity : Studies have shown that certain boronic acids can inhibit acetylcholinesterase and butyrylcholinesterase activities, which are crucial for neurotransmitter regulation .

| Enzyme | IC50 (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 |

| Butyrylcholinesterase | 3.12 |

This property could be significant in developing treatments for neurodegenerative diseases.

Propriétés

IUPAC Name |

[3-[(2,2,2-trichloroacetyl)amino]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BCl3NO3/c10-8(11,12)7(14)13-6-3-1-2-5(4-6)9(15)16/h1-4,15-16H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEOGMVEBAPFSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=O)C(Cl)(Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BCl3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431652 | |

| Record name | [3-(2,2,2-Trichloroacetamido)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276669-74-0 | |

| Record name | [3-(2,2,2-Trichloroacetamido)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.